molecular formula C9H11FS B8000492 2-(3-Fluoro-4-methylphenyl)ethanethiol

2-(3-Fluoro-4-methylphenyl)ethanethiol

Cat. No.: B8000492
M. Wt: 170.25 g/mol
InChI Key: JMVGNNMJDALRJG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)ethanethiol is an organic compound with the molecular formula C9H11FS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)ethanethiol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Thiol Formation: The alcohol is then converted to a thiol using thiourea followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Addition: The thiol group can add to alkenes or alkynes to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Addition: Catalysts like palladium on carbon (Pd/C) are used for thiol-ene reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Substituted phenyl derivatives.

    Addition: Thioethers.

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)ethanethiol involves its interaction with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

    Fluorine Substitution: The presence of fluorine can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)ethanethiol: Lacks the methyl group at the 4-position.

    2-(4-Methylphenyl)ethanethiol: Lacks the fluorine atom at the 3-position.

    2-Phenylethanethiol: Lacks both the fluorine and methyl substitutions.

Uniqueness

2-(3-Fluoro-4-methylphenyl)ethanethiol is unique due to the combined presence of the fluorine and methyl groups, which can significantly influence its chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVGNNMJDALRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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